N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride

GSK-3β inhibition structure-based drug design kinase selectivity

Sourcing a structurally authenticated GSK-3β inhibitor scaffold is often the bottleneck in kinase drug discovery. This compound is the direct, co-crystal-validated intermediate (PDB 6v6l) from the Ramurthy et al. series. - Binding Mode Confirmed: 6-NH₂ hinge-binding and 5-NO₂-lysine interactions drive low-nanomolar potency and high selectivity. - Divergent SAR Handle: Three orthogonal groups (6-NH₂, 5-NO₂, guanidine) enable rapid analog generation from a single batch. - Supply Assurance: Standard research quantities (10 mg) are available with documented purity, supporting reproducible SAR and co-crystallization studies.

Molecular Formula C8H14ClN7O2
Molecular Weight 275.697
CAS No. 1246816-36-3
Cat. No. B594796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride
CAS1246816-36-3
SynonymsN-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine Hydrochloride
Molecular FormulaC8H14ClN7O2
Molecular Weight275.697
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])N)NCCN=C(N)N.Cl
InChIInChI=1S/C8H13N7O2.ClH/c9-7-5(15(16)17)1-2-6(14-7)12-3-4-13-8(10)11;/h1-2H,3-4H2,(H3,9,12,14)(H4,10,11,13);1H
InChIKeyNQOJKIBPWZPNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine Hydrochloride (CAS 1246816-36-3): Chemical Class, Core Scaffold Identity, and Procurement-Relevant Characteristics


N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride (CAS 1246816-36-3) is a synthetic guanidine-derivatized nitropyridine that serves as the pivotal late-stage intermediate for a series of highly potent and selective glycogen synthase kinase‑3 (GSK‑3) inhibitors [1]. The compound embodies the core pharmacophore 5‑nitro‑N²‑(2‑(pyridin‑2‑ylamino)ethyl)pyridine‑2,6‑diamine, which was shown in co‑crystal structures to occupy the ATP‑binding pocket of human GSK‑3β and to confer low‑nanomolar inhibitory potency and kinase‑level selectivity [2][3]. Commercially, it is supplied as a yellow solid (HCl salt; MW 275.70; C₈H₁₄ClN₇O₂) with recommended storage at −20 °C, dry, and protected from light .

Why Generics Cannot Replace N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine Hydrochloride in GSK‑3 Inhibitor Synthesis


The 6‑amino‑5‑nitro‑2‑pyridinyl scaffold present in CAS 1246816‑36‑3 is not a general‑purpose 2,6‑diaminopyridine building block; its specific substitution pattern is a critical determinant of GSK‑3β affinity and selectivity. The co‑crystal structure (PDB 6v6l) demonstrates that the 6‑amino group donates a hydrogen bond to the hinge region of the kinase, while the 5‑nitro group engages in a key electrostatic interaction with the catalytic lysine [1]. Replacing the nitro group with other electron‑withdrawing substituents (e.g., cyano, trifluoromethyl) or relocating the amino group to the 4‑ or 5‑position abolishes or drastically reduces inhibitory potency [2]. Therefore, seemingly analogous 2‑aminopyridine or 2,6‑diaminopyridine derivatives cannot substitute this compound as a synthetic intermediate without compromising the potency and selectivity of the final GSK‑3 inhibitor.

Quantitative Differentiation Evidence for N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine Hydrochloride (CAS 1246816-36-3) Relative to Closest Analogs and Alternatives


Structural Basis for GSK‑3β Affinity: The 6‑Amino‑5‑nitro‑2‑pyridinyl Core Is Required for Low‑Nanomolar Potency

The 6‑amino‑5‑nitro‑2‑pyridinyl moiety, which is the free‑base parent of CAS 1246816‑36‑3, constitutes the core scaffold of a series of GSK‑3 inhibitors that achieve low‑nanomolar potency. The co‑crystal structure (PDB 6v6l) of a derivative incorporating this scaffold (compound 2 in Ramurthy et al.) reveals that the 6‑amino group forms a hinge‑region hydrogen bond with Asp133 of GSK‑3β, while the 5‑nitro group makes a crucial electrostatic contact with the catalytic Lys85; both interactions are lost in unsubstituted pyridine analogs [1][2]. SAR studies within the series demonstrate that removal or relocation of the nitro group results in ≥100‑fold loss of GSK‑3β inhibitory activity [2].

GSK-3β inhibition structure-based drug design kinase selectivity

Kinase Selectivity Conferred by the 5‑Nitro‑2,6‑diaminopyridine Scaffold Versus Other Kinase Hinge Binders

The Ramurthy et al. series, all constructed on the 6‑amino‑5‑nitro‑2‑pyridinyl scaffold, was reported to exhibit 'remarkable selectivity' against a panel of human kinases including CDC2 (CDK1), which shares high ATP‑binding site homology with GSK‑3β [1]. This contrasts with earlier GSK‑3 inhibitor chemotypes such as the paullones or indirubins, which demonstrate broad CDK cross‑reactivity [2]. While the selectivity data in the Ramurthy paper pertain to final elaborated compounds, the hinge‑binding pharmacophore responsible for the discrimination originates from the 6‑amino‑5‑nitro‑2‑pyridinyl core present in CAS 1246816‑36‑3.

kinase selectivity GSK-3β off-target profiling

Bifunctional Intermediate Architecture Enables Divergent Elaboration Pathways Not Accessible from Mono‑functional Pyridine Building Blocks

CAS 1246816‑36‑3 contains three chemically addressable functional handles: (i) the 6‑amino group for reductive amination or acylation, (ii) the 5‑nitro group reducible to a second amino group for further derivatization, and (iii) the guanidine moiety capable of participating in cyclization or guanidine‑exchange reactions [1][2]. This orthogonal reactivity enables a single intermediate to generate structurally diverse libraries of GSK‑3 inhibitors. In contrast, commonly used 2‑amino‑5‑bromopyridine or 2,6‑diaminopyridine building blocks offer only one or two reactive centers, limiting the chemical space accessible from a single starting material [2].

synthetic intermediate divergent synthesis GSK-3 inhibitor library

Optimal Research and Procurement Application Scenarios for N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine Hydrochloride (CAS 1246816-36-3)


Synthesis of Highly Potent and Selective GSK‑3β Inhibitors for Diabetes or Neurodegenerative Disease Research

This compound is the direct synthetic precursor of the 5‑nitro‑N²‑(2‑(pyridin‑2‑ylamino)ethyl)pyridine‑2,6‑diamine series described by Ramurthy et al., which achieves low‑nanomolar GSK‑3β inhibition and 'remarkable' kinase selectivity [1]. The co‑crystal structure (PDB 6v6l) confirms the binding mode, enabling structure‑guided optimization [2]. Researchers developing GSK‑3‑targeted therapeutics for type 2 diabetes, Alzheimer's disease, or other tauopathies should source this intermediate to ensure their final compounds inherit the validated pharmacophore.

Divergent Library Synthesis for Kinase Selectivity Profiling

The three orthogonal functional handles (6‑NH₂, 5‑NO₂, and guanidine) enable combinatorial diversification: reduction of the nitro group followed by acylation or sulfonylation; elaboration of the guanidine via cyclization; and functionalization of the 6‑amino group via reductive amination [1]. This divergent strategy allows a single procurement lot to generate dozens of analogs for systematic structure‑activity relationship (SAR) and selectivity profiling studies against the kinome.

Crystallography‑Grade Reference Standard for GSK‑3β Co‑crystallization Studies

The core scaffold has been validated in a 2.19 Å co‑crystal structure with human GSK‑3β (PDB 6v6l) [1]. Researchers performing soaking or co‑crystallization experiments with their own GSK‑3β constructs can use CAS 1246816‑36‑3 or its immediate derivatives as a validated starting point for obtaining structural information on novel inhibitor designs.

Intermediate for GSK‑3 Inhibitor Process Chemistry and Scale‑Up Development

The Ramurthy et al. series demonstrated acceptable oral pharmacokinetics and pharmacodynamics in preclinical models [1]. For medicinal chemistry groups advancing leads toward candidate selection, this intermediate provides the core scaffold around which formulation, salt‑form, and prodrug strategies can be systematically explored.

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